N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine
CAS No.:
Cat. No.: VC13783724
Molecular Formula: C28H21N
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H21N |
|---|---|
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | N-(4-naphthalen-2-ylphenyl)-2-phenylaniline |
| Standard InChI | InChI=1S/C28H21N/c1-2-9-23(10-3-1)27-12-6-7-13-28(27)29-26-18-16-22(17-19-26)25-15-14-21-8-4-5-11-24(21)20-25/h1-20,29H |
| Standard InChI Key | SSJOYBQDBSEDOB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 |
Introduction
Molecular Identity and Structural Features
N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine belongs to the class of aromatic amines, featuring a central biphenyl group (two benzene rings connected by a single bond) substituted at the 2-position with a phenylamine moiety and at the 4-position with a naphthalen-2-yl group. The IUPAC name reflects this connectivity: N-(4-naphthalen-2-ylphenyl)-2-phenylaniline. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 371.5 g/mol | |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 | |
| InChIKey | SSJOYBQDBSEDOB-UHFFFAOYSA-N |
The naphthalene moiety introduces steric bulk and π-conjugation, which influence electronic properties and intermolecular interactions. Structural analogs, such as N-(biphenyl-4-yl)naphthalene-2-amine (), exhibit similar backbone motifs but differ in substitution patterns .
Synthesis and Optimization
The synthesis of N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine typically involves multi-step nucleophilic aromatic substitution (NAS) reactions. A representative pathway includes:
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Formation of the Biphenyl Intermediate:
Suzuki-Miyaura coupling of 2-bromoaniline with phenylboronic acid yields 2-phenylaniline. -
Naphthalene Substitution:
Reaction with 4-iodophenylnaphthalene under palladium catalysis introduces the naphthalen-2-yl group.
Critical parameters for optimization include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Enhances solubility of intermediates |
| Temperature | 80–100°C | Balances reaction rate and side reactions |
| Catalyst | Pd(PPh₃)₄ | Facilitates cross-coupling |
| Reaction Time | 12–24 hours | Ensures complete substitution |
Characterization relies on NMR (, ), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, NMR signals at δ 7.2–8.3 ppm confirm aromatic proton environments.
Physicochemical Properties
Experimental and computational studies reveal the following properties:
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–220°C (decomposes) | Differential Scanning Calorimetry |
| Solubility | <0.1 mg/mL in water | Shake-flask method |
| LogP (Octanol-Water) | 6.2 ± 0.3 | Computational prediction |
| Fluorescence Emission | λₑₘ = 450 nm (in THF) | Spectrofluorometry |
The compound’s low solubility in polar solvents necessitates formulation strategies for biological testing, such as dimethyl sulfoxide (DMSO) solubilization. Its fluorescence suggests utility in organic light-emitting diodes (OLEDs).
Applications in Materials Science
Organic Electronics
The extended π-system enables hole-transport capabilities, akin to alpha-NPB (), a benchmark OLED material . Comparative data highlight key differences:
| Property | N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine | alpha-NPB |
|---|---|---|
| Hole Mobility | ||
| HOMO Level | -5.4 eV | -5.2 eV |
While less efficient than alpha-NPB, its simpler structure offers cost advantages for large-scale production .
Sensor Development
The amine group’s lone pair facilitates coordination with metal ions, suggesting potential in chemosensors. Preliminary tests show selectivity for Cu²⁺ in acetonitrile.
Challenges and Future Directions
Key limitations hindering application include:
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Synthetic Complexity: Multi-step synthesis reduces scalability.
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Stability Issues: Degradation above 220°C limits device integration.
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Limited Bioavailability: Poor solubility impedes pharmacological studies.
Future research should prioritize:
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Alternative synthetic routes (e.g., one-pot reactions).
-
Co-crystallization studies to enhance thermal stability.
-
Prodrug formulations for biological testing.
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